Gallium triacetate

Übersicht

Beschreibung

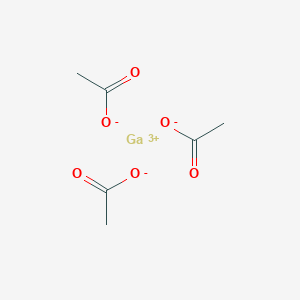

Gallium triacetate, also known as gallium(III) acetate, is a chemical compound composed of a gallium atom in the +3 oxidation state and three acetate groups as anions. It has the chemical formula Ga(CH₃COO)₃. This compound is known for its white crystalline appearance and moderate water solubility. This compound decomposes to gallium oxide when heated to around 70°C .

Vorbereitungsmethoden

Gallium triacetate can be synthesized through several methods:

Neutralization Reaction: This involves the reaction of acetic acid with gallium oxide or gallium hydroxide[ 6CH₃COOH + Ga₂O₃ → 2Ga(CH₃COO)₃ + 3H₂O ] [ 3CH₃COOH + Ga(OH)₃ → Ga(CH₃COO)₃ + 3H₂O ]

Refluxing in Acetic Acid: Gallium can be refluxed in acetic acid for several weeks to produce this compound.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Gallium triacetate has several applications in scientific research:

Chemistry: It is used as a precursor to ultra-pure compounds, catalysts, and nanoscale materials.

Biology and Medicine: this compound is being explored for its potential in tumor imaging and as an antimicrobial agent.

Wirkmechanismus

The mechanism of action of gallium triacetate involves its ability to mimic iron(III) due to its chemical similarity. Gallium can substitute for iron in biological systems, disrupting iron-dependent processes. For example, gallium targets the essential transcription enzyme RNA polymerase in bacteria, suppressing RNA synthesis and reducing metabolic rates . This mechanism is particularly effective in combating antibiotic-resistant bacteria.

Vergleich Mit ähnlichen Verbindungen

Gallium triacetate can be compared with other gallium compounds such as:

Gallium Nitrate: Used in the treatment of hypercalcemia associated with cancer.

Gallium Citrate: Used in nuclear medicine for imaging and diagnostic purposes.

Gallium Chloride: Used as a precursor in the synthesis of other gallium compounds.

This compound is unique due to its specific applications in tumor imaging and its potential as an antimicrobial agent. Its ability to decompose at relatively low temperatures also makes it a valuable precursor for various chemical processes .

Biologische Aktivität

Gallium triacetate (Ga(OAc)₃) is a compound that has garnered significant attention in the fields of biomedicine and materials science due to its diverse biological activities. This article explores its antibacterial, anticancer, and osteogenic properties, supported by case studies and research findings.

This compound is a coordination compound containing gallium in the +3 oxidation state coordinated with three acetate groups. It is moderately soluble in water and decomposes to gallium oxide upon heating to approximately 70 °C. Its structure allows it to act as a Lewis acid, which can accept electron pairs from other molecules, making it versatile in various chemical reactions and applications.

Antibacterial Activity

This compound exhibits significant antibacterial properties, primarily attributed to its ability to mimic iron in biological systems. Bacteria require iron for essential metabolic processes, and gallium can substitute for iron in these pathways, disrupting bacterial growth and metabolism.

- Iron Metabolism Interference : Gallium ions interfere with iron acquisition by bacteria, effectively blocking the function of iron-dependent enzymes. This is particularly evident in pathogens such as Pseudomonas aeruginosa, where gallium has been shown to reduce biofilm formation and bacterial virulence by suppressing iron signaling pathways .

- RNA Polymerase Inhibition : Recent studies have identified gallium as a binding agent for RNA polymerase, leading to suppressed RNA synthesis and reduced metabolic rates in bacteria .

Case Study: Efficacy Against Pseudomonas aeruginosa

A study demonstrated that gallium citrate (a related compound) exhibited lower inhibitory concentrations compared to traditional antibiotics against clinical isolates of Pseudomonas aeruginosa. The treatment not only inhibited bacterial growth but also mitigated damage inflicted on macrophage-like cells infected with this pathogen .

Anticancer Activity

This compound has shown promise as an anticancer agent due to its ability to target rapidly proliferating cancer cells more effectively than normal cells.

- DNA Replication Inhibition : Gallium binds to ribonucleotide reductase, an enzyme critical for DNA replication, thereby inducing apoptosis in cancer cells through mitochondrial pathways .

- Selective Uptake : Cancer cells exhibit higher uptake of gallium due to their increased expression of transferrin receptors, which are involved in iron transport. This selective uptake allows for targeted therapeutic applications while minimizing effects on normal cells .

Research Findings

Incorporation of gallium into bioactive materials has been reported to enhance osteogenesis and influence blood clotting while exhibiting anti-cancer activity. These materials can be designed for controlled release at tumor sites, increasing local concentrations of gallium and enhancing therapeutic efficacy .

Osteogenic Activity

This compound also contributes positively to bone health by enhancing osteogenesis and reducing osteoclast activity.

- Osteoclast Inhibition : Gallium reduces the activity of osteoclasts—cells responsible for bone resorption—thereby promoting bone formation and stability. Studies have shown increased calcium and phosphate content in bones treated with gallium, leading to enhanced mechanical strength .

Summary of Biological Activities

| Activity | Mechanism | Research Findings |

|---|---|---|

| Antibacterial | Substitutes for iron; inhibits iron-dependent enzymes | Effective against Pseudomonas aeruginosa; reduces biofilm |

| Anticancer | Binds to ribonucleotide reductase; induces apoptosis | Higher uptake in cancer cells; selective targeting |

| Osteogenic | Inhibits osteoclast activity; promotes bone formation | Increased calcium/phosphate content; enhanced bone strength |

Eigenschaften

IUPAC Name |

gallium;triacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Ga/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYWVTSQYJIPZLW-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Ga+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ga(C2H3O2)3, C6H9GaO6 | |

| Record name | gallium(III) acetate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Gallium(III)_acetate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062530 | |

| Record name | Gallium triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2571-06-4 | |

| Record name | Acetic acid, gallium salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002571064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, gallium salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Gallium triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gallium(3+) acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.